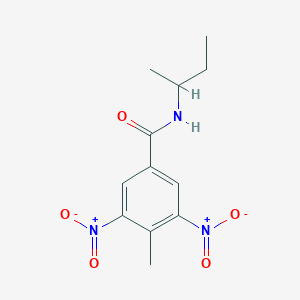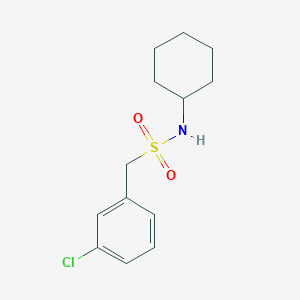![molecular formula C21H26N2O3 B4703598 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B4703598.png)
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide
Übersicht
Beschreibung
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide, also known as EMB-001, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins involved in various cellular processes. 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of protein kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide has been found to reduce the levels of amyloid-beta protein and prevent the formation of plaques in the brain. In Parkinson's disease, 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide has been found to protect dopaminergic neurons from oxidative stress and prevent their degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide has several advantages for lab experiments. It is a novel compound that has shown promising results in various scientific research applications. It has been found to have low toxicity and high selectivity towards specific enzymes and proteins. However, there are also some limitations to its use in lab experiments. 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide is a complex compound that requires careful handling and purification techniques to obtain a pure compound. Its synthesis is a multi-step process that can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research on 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide. One possible direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to explore its use in the treatment of other neurodegenerative diseases such as Huntington's disease and ALS. Further research is also needed to understand the mechanism of action of 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide and its effects on various cellular processes. The development of more efficient and cost-effective synthesis methods for 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide is also an area of future research.
Conclusion:
In conclusion, 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide is a novel compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease have gained significant attention in the scientific community. The synthesis method of 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide is a multi-step process that requires careful handling and purification techniques. Future research on 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide is needed to understand its mechanism of action, its effects on various cellular processes, and its potential use in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide has shown promising results in various scientific research applications. It has been found to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide has been shown to inhibit the growth of cancer cells, and its use in combination with other chemotherapeutic agents has shown enhanced anticancer activity. In Alzheimer's disease, 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide has been found to reduce the accumulation of amyloid-beta protein, which is responsible for the formation of plaques in the brain. In Parkinson's disease, 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-2-26-20-9-7-17(8-10-20)21(24)22-15-18-5-3-4-6-19(18)16-23-11-13-25-14-12-23/h3-10H,2,11-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOJEXHEKLCYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B4703517.png)
![diethyl 5-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4703522.png)
![5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4703527.png)
![2-{1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4703530.png)


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B4703559.png)
![2-({5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4703562.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B4703565.png)
![11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B4703572.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4703576.png)
![2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4703579.png)
![2-[(3-bromobenzoyl)amino]-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4703591.png)
